molecular formula C15H20N2O4 B14236491 (2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine CAS No. 330214-84-1

(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine

Cat. No.: B14236491
CAS No.: 330214-84-1
M. Wt: 292.33 g/mol
InChI Key: XOXPYIFSEHWOQQ-KBPBESRZSA-N
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Description

(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a nitrophenyl group attached to a dioxaspiro undecane ring system, which includes an amine functional group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxaspiro undecane ring system, followed by the introduction of the nitrophenyl group and the amine functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted amine products depending on the reagents used.

Scientific Research Applications

(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine: is compared with other spirocyclic compounds and nitrophenyl derivatives.

    Spirocyclic Compounds: Compounds with similar spirocyclic structures but different functional groups.

    Nitrophenyl Derivatives: Compounds with a nitrophenyl group attached to different core structures.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

330214-84-1

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

(3S,4S)-4-(4-nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine

InChI

InChI=1S/C15H20N2O4/c16-13-10-20-15(8-2-1-3-9-15)21-14(13)11-4-6-12(7-5-11)17(18)19/h4-7,13-14H,1-3,8-10,16H2/t13-,14-/m0/s1

InChI Key

XOXPYIFSEHWOQQ-KBPBESRZSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H]([C@@H](O2)C3=CC=C(C=C3)[N+](=O)[O-])N

Canonical SMILES

C1CCC2(CC1)OCC(C(O2)C3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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